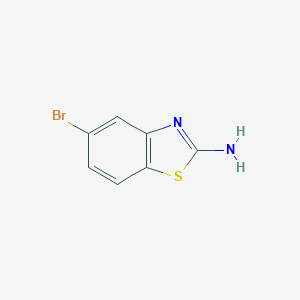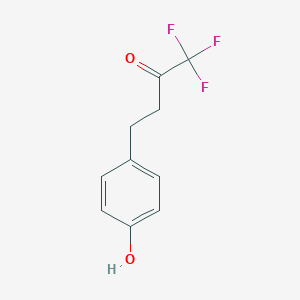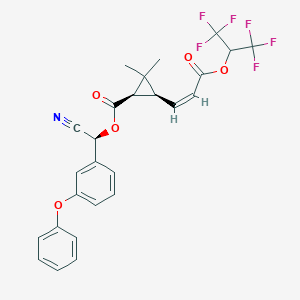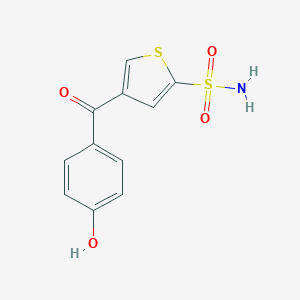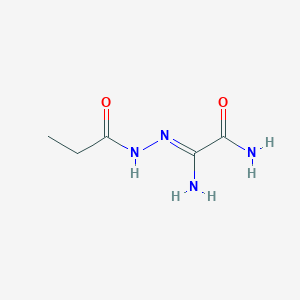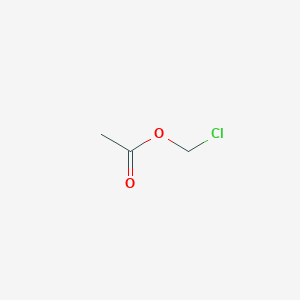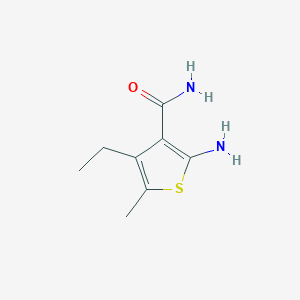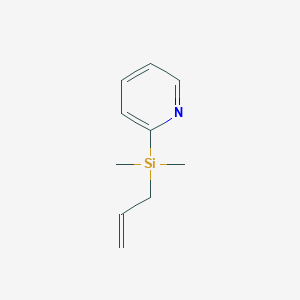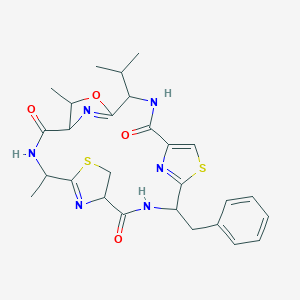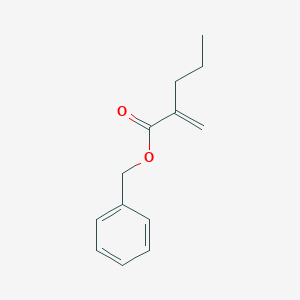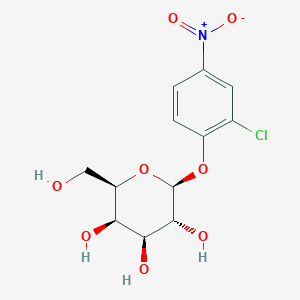
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
概要
説明
Synthesis Analysis
The synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranoside involves several steps, starting with the activation of the galactopyranoside moiety, followed by the introduction of the chloro and nitro groups. Hwang and Scott (1993) detailed the synthesis and characterization of this compound, emphasizing its efficiency as a substrate for β-galactosidase with significant sensitivity enhancement compared to other substrates (Hwang & Scott, 1993).
Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitrophenyl-β-D-galactopyranoside has been studied through various spectroscopic methods. Crystal structure analysis and solid-state NMR have provided insights into its conformation and the interactions between the galactopyranoside molecules, as discussed by Temeriusz et al. (2005), who highlighted the confirmation of the structure through X-ray diffraction and NMR spectroscopy (Temeriusz et al., 2005).
科学的研究の応用
- Scientific Field: Biochemistry
- Application : 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is used as a highly sensitive lactosidase, yellow colored probe .
- Method of Application : This compound releases the product 2-chloro-4-nitrophenol (CNP) which can be monitored spectrophotometrically at 405 nm . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .
- Results or Outcomes : The pKa of CNP is approximately 5.5 .
-
Scientific Field: Microbiology
- Application : This compound is used in a fluorimetric assay for β-galactosidase (β-gal) and faecal coliform bacteria .
- Method of Application : The assay utilizes a long-wavelength dye, chlorophenol red-β-d-galactopyranoside (CPRG), that has been widely used for colorimetric assays . The novel feature of this new assay is the unexpected development of a large fluorescence response from liberated chorophenol red (CPR) upon complexation with poly-l-arginine (pR) in solution .
- Results or Outcomes : The assay is able to utilize excitation and emission wavelengths in the red end of the spectrum, which avoids common interferences obtained when using UV-absorbing dyes . It provides data on the utility of CPRG as a fluorimetric reporter for both β-gal and Escherichia coli ATCC 25922 .
-
Scientific Field: Biochemistry
- Application : 2-Nitrophenyl-beta-D-galactopyranoside is a β-Galactosidase substrate for colorimetric and EIA applications .
- Method of Application : It is used as a counterpart of the widely employed pNPP/alkaline phosphatase substrate .
- Results or Outcomes : The outcomes of this application would depend on the specific experimental context and objectives .
-
Scientific Field: Clinical Chemistry
- Application : This compound is used in a continuously monitoring assay for amylase activity in biological fluids .
- Method of Application : Amylase converts GalG2CNP into β-d-galactopyranosylmaltose and 2-chloro-4-nitrophenol, which is measured at 405 nm . The assay is used with anti-human salivary amylase monoclonal antibodies for specific determination of the pancreatic isoenzyme .
- Results or Outcomes : GalG2CNP is cleaved between 2-chloro-4-nitrophenol and β-d-galactopyranosylmaltose and does not undergo transfer reactions . The within-assay CVs (n = 20) for total amylase (T-AMY) and pancreatic amylase (P-AMY) were 0.6–1.6% and 0.5–2.5%, respectively .
-
Scientific Field: Carbohydrate Research
- Application : 2-Chloro-4-nitrophenyl-beta-D-maltopentaosides with bulky modification are used in the differential assay of human alpha-amylases .
- Method of Application : The method takes advantage of the difference in the hydrolytic rate of 10, allowing for the differential assay of these two human alpha-amylases .
- Results or Outcomes : The outcomes of this application would depend on the specific experimental context and objectives .
-
Scientific Field: Bioanalytical Chemistry
- Application : This compound is used as a substrate for β-galactosidase (β-gal) in a paper-based cell-free protein expression system for target RNA detection .
- Method of Application : The method involves colorimetric detection of multiple clinically relevant mutations using a lacZ output gene .
- Results or Outcomes : The outcomes of this application would depend on the specific experimental context and objectives .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432385 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
CAS RN |
123706-60-5 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




